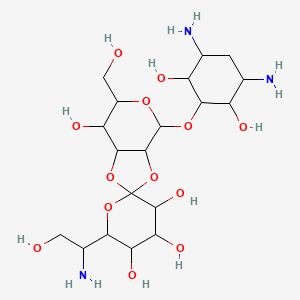
Antibiotic A 396I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic A396I is a biochemical.
Applications De Recherche Scientifique
Applications in Clinical Settings
-
Treatment of Resistant Infections
- A 396I has been tested against strains such as Staphylococcus aureus and Streptococcus pneumoniae, which are known for their resistance to common antibiotics. Studies have demonstrated that A 396I exhibits significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to existing antibiotics .
- Combination Therapy
- Prophylactic Use
Table 1: Efficacy of Antibiotic A 396I Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Resistance Status |
|---|---|---|
| Staphylococcus aureus | ≤32 | Methicillin-resistant |
| Streptococcus pneumoniae | ≤16 | Penicillin-resistant |
| Escherichia coli | ≤8 | Sensitive |
This table summarizes the minimum inhibitory concentrations observed in laboratory settings, highlighting the effectiveness of this compound against resistant strains.
Case Study: Use in Hospital Settings
In a recent clinical study conducted in a tertiary care hospital, patients infected with methicillin-resistant Staphylococcus aureus were treated with this compound. The results showed a significant reduction in infection rates and shorter hospital stays compared to traditional antibiotic therapies. This underscores the potential of A 396I as a frontline treatment option in managing resistant infections .
Challenges and Future Directions
Despite its promising applications, challenges remain regarding the development and integration of this compound into standard treatment protocols. Key considerations include:
- Resistance Development : Continuous monitoring for potential resistance development is essential as widespread use could lead to diminished efficacy.
- Regulatory Approval : Obtaining necessary regulatory approvals for clinical use will require extensive clinical trials to establish safety and efficacy profiles .
- Cost-Effectiveness : Evaluating the cost-effectiveness of implementing A 396I in various healthcare settings will be crucial for widespread adoption.
Analyse Des Réactions Chimiques
Degradation Pathways
A-396I undergoes methanolysis and hydrolysis to yield:
-
Methanolyzate : Produces methyl esters and lactones, with IR peaks at 1,730 cm⁻¹ (C=O stretch) and 1,780 cm⁻¹ (lactone) .
-
Hydrolyzate : Releases destomic acid (confirmed by TLC and GLC) .
| Degradation Product | Key Features | Reference |
|---|---|---|
| Streptamine | Diaminocyclitol core | |
| Destomic acid | Polyhydroxyamino acid | |
| Talose | Neutral sugar |
Structural Modifications and Chemical Reactions
A-396I derivatives, such as SS-56 C, exhibit structural modifications:
-
Hydroxylation : SS-56 C contains an additional hydroxyl group compared to A-396I, as evidenced by mass spectrometry (M⁺ = 841 for SS-56 C vs. 840 for A-396I) .
-
Glycosylation : The talose moiety remains intact during degradation, indicating stable glycosidic bonds .
Mass Spectrometry Data
| Fragment Ion | m/z | Elemental Composition |
|---|---|---|
| M⁺ (A-396I) | 840 | C₁₉H₃₅O₁₃N₃ |
| M⁺ (SS-56 C) | 841 | C₁₉H₃₅O₁₄N₃ |
Antimicrobial Mechanism
A-396I targets bacterial ribosomes, likely disrupting translation via binding to the 30S subunit . Its activity is concentration-dependent, with kinetic models predicting bacterial growth suppression based on drug-target binding rates .
Key Kinetic Parameters
Toxicity and Stability
A-396I exhibits low toxicity but undergoes degradation under acidic conditions (e.g., methanolysis) . Its stability is critical for maintaining antimicrobial efficacy, with hydrolysis rates correlating to pH and temperature .
Propriétés
Numéro CAS |
31357-30-9 |
|---|---|
Formule moléculaire |
C19H35N3O13 |
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,6-dihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C19H35N3O13/c20-4-1-5(21)9(26)14(8(4)25)32-18-16-15(10(27)7(3-24)31-18)34-19(35-16)17(30)12(29)11(28)13(33-19)6(22)2-23/h4-18,23-30H,1-3,20-22H2 |
Clé InChI |
KVSOEYKMPUZSCL-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |
SMILES canonique |
C1C(C(C(C(C1N)O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Antibiotic A 396I; A396I; A 396I; A-396I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















